molecular formula C18H24N2O4 B354954 2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid CAS No. 940494-57-5

2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid

Cat. No. B354954
CAS RN: 940494-57-5
M. Wt: 332.4g/mol
InChI Key: LXHLXOMDHLBJJA-UHFFFAOYSA-N
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Description

2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid (PACCHA) is a cyclic carboxylic acid that is composed of a four-membered ring, an amide group, and an aromatic amine group. It is an important component in many biochemical and physiological processes, and is used in a wide range of laboratory experiments. PACCHA has a wide range of applications in the scientific research field, and is a useful tool in many areas of study.

Scientific Research Applications

Chemical Fixation of CO2

Research on the chemical fixation of CO2 with aniline derivatives, including cyclization processes to create functionalized azoles, showcases innovative methods to synthesize value-added chemicals from CO2. This approach is seen as economically and environmentally beneficial, offering a route to produce important natural and biologically active azole derivatives (Vessally et al., 2017).

Reactive Extraction of Carboxylic Acids

The use of organic solvents and supercritical fluids for the separation of carboxylic acids from aqueous solutions by physical and reactive extraction is another area of interest. This method is highlighted for its efficiency, simplicity, and environmental benefits, especially when using supercritical CO2, which is non-toxic and recoverable (Djas & Henczka, 2018).

Transition-Metal Catalyzed C-H Bond Carbonylation

The carbonylation of C-H bonds using CO as a C1 source is a significant area of research for the synthesis of carbonyl compounds. This process, catalyzed by transition metals, is fundamental in creating acids, ketones, esters, amides, and anhydrides, demonstrating the versatility and efficiency of carbonylation chemistry (Yi et al., 2015).

Copper Phyllosilicates-Derived Catalysts

The exploration of copper phyllosilicates-derived catalysts in the production of alcohols from hydrogenation of carboxylates, carboxylic acids, carbonates, formyls, and CO2 underscores the potential of these catalysts in industrial applications. The review discusses the synthesis, catalytic applications, and the challenges faced by this type of catalyst, pointing towards future research directions (To & Lin, 2021).

properties

IUPAC Name

2-[[4-(propylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-2-11-19-16(21)12-7-9-13(10-8-12)20-17(22)14-5-3-4-6-15(14)18(23)24/h7-10,14-15H,2-6,11H2,1H3,(H,19,21)(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHLXOMDHLBJJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid

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